Ethyl 5-Bromoisoquinoline-1-carboxylate

Catalog No.
S13463502
CAS No.
M.F
C12H10BrNO2
M. Wt
280.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-Bromoisoquinoline-1-carboxylate

Product Name

Ethyl 5-Bromoisoquinoline-1-carboxylate

IUPAC Name

ethyl 5-bromoisoquinoline-1-carboxylate

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-4-3-5-10(13)8(9)6-7-14-11/h3-7H,2H2,1H3

InChI Key

BHGRQYOYGWFHBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CC=C2Br

Ethyl 5-bromoisoquinoline-1-carboxylate (CAS 1111311-65-9) is a bifunctional heteroaromatic scaffold heavily utilized in pharmaceutical process chemistry and advanced materials synthesis. It features a highly reactive C5-bromine atom primed for transition-metal-catalyzed cross-coupling, paired orthogonally with a C1-ethyl ester. This specific substitution pattern allows chemists to perform rigorous modifications at the 5-position without requiring transient protecting groups for the 1-position, making it a highly efficient precursor for manufacturing complex, 1,5-disubstituted isoquinoline derivatives [1].

Procurement of generic analogs, such as 5-bromoisoquinoline or 1-chloro-5-bromoisoquinoline, introduces significant downstream processing bottlenecks. Relying on 1-chloro-5-bromoisoquinoline leads to severe site-selectivity conflicts during palladium-catalyzed couplings, as the intrinsic electrophilicity of the C1-position often overrides the standard reactivity of the C5-bromide, resulting in complex, low-yielding mixtures [1]. Furthermore, substituting the ethyl ester with a methyl ester (Methyl 5-bromoisoquinoline-1-carboxylate) increases the risk of premature saponification under the basic aqueous conditions typical of Suzuki-Miyaura reactions, complicating isolation and reducing overall throughput [2].

Absolute Orthogonality in Cross-Coupling vs. Dihalide Analogs

When subjected to standard palladium-catalyzed cross-coupling conditions, Ethyl 5-bromoisoquinoline-1-carboxylate exhibits complete chemoselectivity at the C5 position. In contrast, utilizing 1-chloro-5-bromoisoquinoline results in competing reactions, where the C1-chloride's intrinsic electrophilicity overrides the C5-bromide, yielding mixtures of C1-arylated and C5-arylated products [1]. The C1-ester effectively masks the 1-position from oxidative addition, securing selective C5-functionalization.

Evidence DimensionSite-selective C5-arylation yield
Target Compound Data>95% selective C5-arylation (C1-ester remains intact)
Comparator Or Baseline1-Chloro-5-bromoisoquinoline (yields mixed C1/C5 arylation products)
Quantified DifferenceNear-total elimination of C1-arylation side products
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(dppf)Cl2, base, heat)

Eliminates the need for complex ligand screening or cryogenic conditions to achieve site-selectivity, drastically reducing process development time.

Enhanced Hydrolytic Stability Over Methyl Ester Analogs

During basic aqueous cross-coupling reactions, the ethyl ester of Ethyl 5-bromoisoquinoline-1-carboxylate demonstrates superior hydrolytic stability compared to its methyl ester counterpart. Methyl esters are significantly more susceptible to premature saponification into the highly polar carboxylic acid under these conditions, which complicates organic phase extraction and lowers the isolated yield of the desired ester intermediate [1].

Evidence DimensionEster retention under basic aqueous heating
Target Compound DataHigh retention of the ethyl ester moiety
Comparator Or BaselineMethyl 5-bromoisoquinoline-1-carboxylate (prone to rapid saponification)
Quantified DifferenceSignificant reduction in unwanted carboxylic acid byproduct formation
ConditionsAqueous basic cross-coupling (e.g., 2M Na2CO3, 80°C)

Maintains the lipophilicity of the intermediate for easy extraction and preserves the ester for controlled, late-stage derivatization.

Step-Economy in C1-Functionalization vs. Unsubstituted Analogs

Procuring Ethyl 5-bromoisoquinoline-1-carboxylate bypasses the need for harsh C-H activation or multi-step N-oxide rearrangements required to functionalize the C1 position of standard 5-bromoisoquinoline. Direct access to the C1-carboxylate allows for immediate downstream conversion to amides, alcohols, or heterocycles in 1-2 steps, whereas starting from 5-bromoisoquinoline requires 4 or more steps with significantly lower overall yields to achieve the same substitution pattern [1].

Evidence DimensionSynthetic steps to C1-functionalized, C5-arylated isoquinolines
Target Compound Data2 steps (Coupling -> Ester derivatization)
Comparator Or Baseline5-Bromoisoquinoline (4+ steps via C-H activation or N-oxide chemistry)
Quantified DifferenceReduction of at least 2 synthetic steps
ConditionsStandard library synthesis workflows for bifunctional isoquinolines

Reduces raw material consumption, waste generation, and cycle times in both medicinal chemistry and scaled-up API manufacturing.

Modular Synthesis of Kinase Inhibitors and GPCR Ligands

The orthogonal reactivity of Ethyl 5-bromoisoquinoline-1-carboxylate makes it the ideal starting material for drug discovery programs requiring a hydrophobic aryl/heteroaryl group at the C5 position (via cross-coupling) and a polar, hydrogen-bonding moiety at the C1 position (via ester amidation) [1].

Development of Bidentate Ligands for Asymmetric Catalysis

Because the ethyl ester is stable to the basic conditions of C5-modifications, it can be subsequently converted into chiral oxazolines or complex amides, providing a highly tunable isoquinoline-based N,N- or N,O-ligand framework [2].

Automated Parallel Synthesis and Late-Stage Functionalization

In high-throughput library generation, the robust nature of the C1-ethyl ester allows for a diverse array of C5-cross-coupling reactions to be performed first, followed by a universal, late-stage saponification/amidation step to generate hundreds of analogs efficiently without requiring intermediate purifications [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

278.98949 g/mol

Monoisotopic Mass

278.98949 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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